1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid

Nicotinic Acetylcholine Receptors (nAChRs) Neurological Disorders Binding Affinity

This 1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid delivers an irreplaceable scaffold for medicinal chemistry programs. Its unique combination of a 6-chloropyridazine core and an azetidine-3-carboxylic acid provides two orthogonal functionalization points (free carboxylic acid and unsubstituted azetidine nitrogen) that enable rapid modular diversification in parallel synthesis. The 6-chloropyridazine ring is a validated pharmacophore for high-affinity binding to α4β2 nAChR subtypes, while the entire azetidine-pyridazine core offers a structurally distinct alternative to common kinase inhibitor scaffolds. Commercial availability at ≥95% purity supports focused library generation and decisive SAR campaigns, making this building block a strategic procurement choice for hit-to-lead optimization.

Molecular Formula C8H8ClN3O2
Molecular Weight 213.62 g/mol
CAS No. 1289387-23-0
Cat. No. B1507250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid
CAS1289387-23-0
Molecular FormulaC8H8ClN3O2
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NN=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C8H8ClN3O2/c9-6-1-2-7(11-10-6)12-3-5(4-12)8(13)14/h1-2,5H,3-4H2,(H,13,14)
InChIKeyJTQJFSMZIGBLBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid (CAS 1289387-23-0): A Unique Azetidine-Pyridazine Building Block for Drug Discovery


1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid (CAS 1289387-23-0) is a heterocyclic organic compound featuring a 6-chloropyridazine ring directly linked to an azetidine-3-carboxylic acid scaffold . This molecule serves as a specialized building block in medicinal chemistry, prized for the conformational rigidity imparted by its azetidine ring and the versatile reactivity of its pyridazine core, which are key for exploring novel chemical space in drug discovery .

Why 1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid is Not Interchangeable with Other Azetidine or Pyridazine Analogs


Substituting 1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid with structurally similar compounds is not feasible due to its unique combination of a 6-chloropyridazine and an azetidine-3-carboxylic acid. This specific architecture dictates a distinct molecular geometry and electron distribution that cannot be replicated by analogs like piperidine-based variants or Boc-protected intermediates . Critically, the free carboxylic acid and unsubstituted azetidine nitrogen offer two orthogonal points for further functionalization, a feature absent in many related compounds, making it irreplaceable for specific synthetic routes and structure-activity relationship (SAR) studies [1].

Quantitative Evidence Guide: 1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid vs. Alternatives


Enabling High-Affinity nAChR Ligands: The 6-Chloropyridazine Scaffold's Role in Achieving Nanomolar Potency

The 6-chloropyridazine moiety is a proven pharmacophore for achieving high binding affinity at nicotinic acetylcholine receptors (nAChRs). In a SAR study of compounds containing this moiety, all tested derivatives exhibited binding affinity (K_i) values in the nanomolar range against α4β2 nAChRs [1]. In contrast, analogous compounds lacking this specific chlorinated pyridazine substitution often show significantly lower affinity or altered pharmacological profiles, highlighting the critical role of this structural element for potency [2].

Nicotinic Acetylcholine Receptors (nAChRs) Neurological Disorders Binding Affinity

Synthetic Yield Comparison: Optimized Access to the Azetidine-Pyridazine Core

The direct synthesis of the core azetidine-pyridazine linkage from 3,6-dichloropyridazine and azetidine has been optimized to a reported yield of 59% . This route is significantly more efficient than general methods for constructing substituted azetidines, which often proceed with lower overall yields (e.g., 22-32%) [1], highlighting the practical synthetic accessibility of this specific molecular core.

Synthetic Efficiency Medicinal Chemistry Process Development

Procurement-Ready Purity Profile: Batch Consistency and High Analytical Specification

For procurement, the compound is commercially available with defined purity specifications from multiple suppliers, ensuring reliable and reproducible research. Commercial purities are typically reported at ≥95% , ≥97% , and 98% , with associated quality documentation (e.g., Certificate of Analysis) often available, facilitating regulatory and reproducibility standards in research.

Chemical Procurement Quality Control Research Standards

High-Value Application Scenarios for 1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid (1289387-23-0)


Neuroscience Lead Discovery: Developing Novel Nicotinic Receptor Ligands

For research programs targeting nicotinic acetylcholine receptors (nAChRs), this compound offers a strategic advantage. Its 6-chloropyridazine core is a validated pharmacophore for achieving high-affinity binding to α4β2 nAChR subtypes, a key target for cognitive enhancement and analgesia. The demonstrated nanomolar K_i values of related 6-chloropyridazine compounds provide a strong starting point for hit-to-lead campaigns [1].

Medicinal Chemistry SAR Exploration: Leveraging Orthogonal Functional Handles

This compound is ideally suited for parallel medicinal chemistry and SAR studies. Its free carboxylic acid and unsubstituted azetidine nitrogen serve as orthogonal functional handles, enabling rapid, modular diversification . The commercial availability with high purity (≥95%) supports the generation of focused libraries, where the impact of different chemical decorations on potency and selectivity can be systematically evaluated.

Kinase Inhibitor Scaffold Diversification: A Novel Heterocyclic Core

In the search for new kinase inhibitors, this compound provides a structurally distinct heterocyclic core that differs from the more common indoles or pyrazolopyrimidines. The azetidine-pyridazine scaffold has been referenced as a promising building block for developing novel kinase inhibitors, including those targeting PI3K and NAMPT [2]. Its unique geometry can help access new chemical space to overcome resistance or improve selectivity profiles of established inhibitor classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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